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Cat. No.: B1239147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated

flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific

community for its potential therapeutic applications, including its anti-tumor and anti-

inflammatory activities.[1] Understanding the physicochemical properties of this compound is

paramount for its development as a drug candidate, as these properties fundamentally

influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its

formulation characteristics. This technical guide provides a comprehensive overview of the

known physicochemical properties of Quercetin 3',4',7-trimethyl ether, details relevant

experimental protocols, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems. The following tables summarize the available quantitative data for

Quercetin 3',4',7-trimethyl ether.
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Identifier Value Source

IUPAC Name

5-Hydroxy-2-(3-hydroxy-4-

methoxyphenyl)-3,7-

dimethoxy-4H-1-benzopyran-4-

one

[2]

Synonyms
Ayanin, 3,7,4'-Tri-O-

methylquercetin
[2]

CAS Number 572-32-7 [3]

Molecular Formula C₁₈H₁₆O₇ [3]

Molecular Weight 344.32 g/mol [3]

Appearance White to off-white solid [1]

Property Value Notes Source

Melting Point 172.5-173.0 °C Experimental [3]

Boiling Point 600.8 ± 55.0 °C Predicted [4]

Solubility Soluble in DMSO Experimental [1]

pKa
Not experimentally

determined

Predicted values for

flavonoids suggest

multiple pKa's

between 6 and 12.

[5]

LogP
Not experimentally

determined

As a methylated

flavonoid, it is

expected to be more

lipophilic than

quercetin.

Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of chemical

compounds.
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Spectroscopy Type Data Source

UV-Vis (Methanol) λmax: 353, 256 nm [4]

¹³C NMR See detailed table below. [3]

¹H NMR

Data for the parent compound,

quercetin, is available. Specific

assignments for the trimethyl

ether are not fully detailed in

the literature.

[4][6]

Mass Spectrometry
Molecular Ion [M+H]⁺ at m/z

345.11
[7]

¹³C NMR Data of Quercetin 3',7,4'-trimethyl ether
The following table provides the ¹³C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]
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Carbon Atom Chemical Shift (ppm)

2 156.1

3 138.7

4 178.6

5 156.8

6 98.3

7 165.6

8 92.8

9 161.4

10 105.7

1' 122.6

2' 115.5

3' 146.8

4' 150.8

5' 112.4

6' 120.9

3-OCH₃ 60.2

7-OCH₃ 56.1

4'-OCH₃ 56.5

Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of Quercetin
3',4',7-trimethyl ether are not widely published. However, standard methodologies for

flavonoids are applicable and are described below.

Melting Point Determination (Capillary Method)
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A common and established method for determining the melting point of a crystalline solid.[8]

Workflow for Melting Point Determination

Sample Preparation

Measurement

Dry the solid sample

Finely powder the sample

Pack into a capillary tube (2-3 mm height)

Place the capillary in the melting point apparatus

Insert sample

Heat rapidly to ~20°C below expected MP

Heat slowly (1-2°C/min) near the melting point

Record the temperature range from first liquid to complete melting

Click to download full resolution via product page
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Melting Point Determination Workflow

UV-Visible Spectroscopy
Used to determine the wavelengths of maximum absorbance (λmax), which is characteristic of

the compound's electronic structure.

UV-Vis Spectroscopy Protocol

Solution Preparation

Spectral Analysis

Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol)

Prepare a series of dilutions

Calibrate the spectrophotometer with a blank (solvent only)

Analyze samples

Measure the absorbance of each dilution across a wavelength range (e.g., 200-800 nm)

Identify wavelengths of maximum absorbance (λmax)

Click to download full resolution via product page
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UV-Vis Spectroscopy Workflow

Determination of pKa (Spectrophotometric Titration)
This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon

ionization.
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pKa Determination by Spectrophotometric Titration

Experimental Setup

Titration and Measurement

Prepare a solution of the compound in a suitable buffer system

Use a series of buffers with a wide pH range

Record the UV-Vis spectrum of the solution at each pH

Perform titration

Monitor changes in absorbance at a specific wavelength

Plot absorbance vs. pH

Determine the pKa from the midpoint of the titration curve

Click to download full resolution via product page

pKa Determination Workflow
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Determination of LogP (Shake Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for

predicting its membrane permeability.

LogP Determination by Shake Flask Method

Partitioning

Analysis and Calculation

Prepare a solution of the compound in a biphasic system (n-octanol and water/buffer)

Shake vigorously to allow for partitioning

Allow the phases to separate

Carefully separate the two phases

Sample phases

Determine the concentration of the compound in each phase (e.g., by HPLC or UV-Vis)

Calculate LogP = log([concentration in octanol] / [concentration in aqueous phase])
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Click to download full resolution via product page

LogP Determination Workflow

Biological Activity and Signaling Pathways
Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways

implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have

been shown to inhibit this pathway.
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Inhibition of MAPK/ERK Pathway by Quercetin 3',4',7-trimethyl ether
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MAPK/ERK Signaling Pathway Inhibition
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PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that

governs cell survival, growth, and proliferation. Its aberrant activation is common in various

cancers. Quercetin derivatives have been demonstrated to suppress this pathway.
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Inhibition of PI3K/Akt Pathway by Quercetin 3',4',7-trimethyl ether
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PI3K/Akt Signaling Pathway Inhibition
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NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.

Chronic activation of this pathway is associated with inflammatory diseases and cancer.

Quercetin and its derivatives are known to inhibit NF-κB activation.
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Inhibition of NF-κB Pathway by Quercetin 3',4',7-trimethyl ether
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NF-κB Signaling Pathway Inhibition
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Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous

cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing

apoptosis.

Induction of Apoptosis by Quercetin 3',4',7-trimethyl ether
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Apoptosis Induction Pathways

Conclusion
Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development,

particularly in the areas of oncology and inflammatory diseases. This technical guide has

summarized the key physicochemical properties of this molecule, providing a foundation for

further research and development. While some experimental data, such as pKa and LogP, are

yet to be definitively determined for this specific ether, the provided methodologies offer a clear

path for their ascertainment. The elucidation of its interactions with crucial cellular signaling

pathways further underscores its therapeutic potential. Continued investigation into the

structure-activity relationships of Quercetin 3',4',7-trimethyl ether and its analogues will be

instrumental in unlocking its full potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ayanin - Wikipedia [en.wikipedia.org]

2. ias.ac.in [ias.ac.in]

3. NMR Spectrum of Quercetin | Thermo Fisher Scientific - US [thermofisher.com]

4. researchgate.net [researchgate.net]

5. Ayanin | C18H16O7 | CID 5280682 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. journaleras.com [journaleras.com]

7. medchemexpress.com [medchemexpress.com]

8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization
Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physicochemical Properties of Quercetin 3',4',7-
trimethyl ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://www.benchchem.com/product/b1239147?utm_src=pdf-body-img
https://www.benchchem.com/product/b1239147?utm_src=pdf-body
https://www.benchchem.com/product/b1239147?utm_src=pdf-body
https://www.benchchem.com/product/b1239147?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Ayanin
https://www.ias.ac.in/article/fulltext/jcsc/097/02/0171-0176
https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/spectroscopy-elemental-isotope-analysis-resource-library/nmr-tech-talk/nmr-tech-talk-february-2015/nmr-spectrum-quercetin.html
https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shifts-ppm-for-quercetin-and-its-analogues-in-DMSO-d6-at-323K_tbl1_224777487
https://pubchem.ncbi.nlm.nih.gov/compound/Ayanin
https://www.journaleras.com/index.php/jeras/article/download/369/319/
https://www.medchemexpress.com/3-4-7-trimethoxyquercetin.html
https://pubmed.ncbi.nlm.nih.gov/27137915/
https://pubmed.ncbi.nlm.nih.gov/27137915/
https://www.benchchem.com/product/b1239147#physicochemical-properties-of-quercetin-3-4-7-trimethyl-ether
https://www.benchchem.com/product/b1239147#physicochemical-properties-of-quercetin-3-4-7-trimethyl-ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1239147#physicochemical-properties-of-quercetin-3-
4-7-trimethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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